molecular formula C18H17BrN2O3S B12051991 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide

Cat. No.: B12051991
M. Wt: 421.3 g/mol
InChI Key: MLGIAFLAUYFVIV-UHFFFAOYSA-N
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Description

2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a reaction with methylene chloride in the presence of a base.

    Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable α-haloketone with thiourea.

    Coupling Reactions: The benzodioxole and thiazole intermediates can be coupled using a suitable reagent such as a palladium catalyst.

    Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction with aniline.

    Final Step: The final compound can be obtained by reacting the intermediate with ethanol and hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the phenylimino group, converting it to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving its molecular targets.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrochloride
  • 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol sulfate

Uniqueness

The hydrobromide salt of the compound may exhibit unique solubility, stability, and reactivity compared to its hydrochloride and sulfate counterparts. These differences can influence its applications in various fields, making it a compound of particular interest.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide

InChI

InChI=1S/C18H16N2O3S.BrH/c21-9-8-20-15(13-6-7-16-17(10-13)23-12-22-16)11-24-18(20)19-14-4-2-1-3-5-14;/h1-7,10-11,21H,8-9,12H2;1H

InChI Key

MLGIAFLAUYFVIV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCO.Br

Origin of Product

United States

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